molecular formula C15H10N4O6S B2910135 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 887871-16-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2910135
CAS No.: 887871-16-1
M. Wt: 374.33
InChI Key: MRSVMKISDWYQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzodioxin core fused to a 1,3,4-oxadiazole ring, further linked via a carboxamide group to a 5-nitrothiophene moiety. The nitro group and oxadiazole ring may confer electrophilic reactivity and metabolic stability, respectively, though detailed pharmacological data remain unexplored in the provided evidence.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O6S/c20-13(11-3-4-12(26-11)19(21)22)16-15-18-17-14(25-15)8-1-2-9-10(7-8)24-6-5-23-9/h1-4,7H,5-6H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSVMKISDWYQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes oxadiazole and thiophene moieties, which have been associated with various pharmacological effects. Studies have shown that derivatives of oxadiazole and thiophene often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula for this compound is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S with a molecular weight of 373.45 g/mol. The structure can be represented as follows:

N 5 2 3 dihydro 1 4 benzodioxin 6 yl 1 3 4 oxadiazol 2 yl 5 nitrothiophene 2 carboxamide\text{N 5 2 3 dihydro 1 4 benzodioxin 6 yl 1 3 4 oxadiazol 2 yl 5 nitrothiophene 2 carboxamide}

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene rings demonstrate notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that certain oxadiazole derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often fall within a range that suggests moderate to strong activity .
CompoundMIC (µg/mL)Bacterial Strain
Example 125Escherichia coli
Example 215Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Oxadiazole derivatives have been reported to induce cytotoxic effects in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Findings : Compounds similar to this compound have shown IC50 values indicating effective inhibition of cell proliferation in these lines .

Anti-inflammatory Activity

Additionally, some studies suggest that oxadiazole-containing compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Study on Oxadiazole Derivatives

A significant study published in Pharmaceuticals discussed the synthesis and biological evaluation of various oxadiazole derivatives. The study highlighted the compound's ability to inhibit urease activity significantly more than standard drugs used in treatment .

Research on Thiophene Derivatives

Another research article focused on thiophene derivatives indicated their role in modulating inflammatory responses. The results suggested that compounds with thiophene structures could effectively reduce inflammation markers in vitro .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares structural motifs with other benzodioxin- and heterocycle-containing analogs. Below is a comparative analysis of its features against two structurally related compounds from the evidence.

Key Structural Differences

  • Benzodioxin Linkage: The target compound anchors the benzodioxin group at the oxadiazole’s 5-position, whereas 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () attaches benzodioxin to a pyridine ring . 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide () integrates benzodioxin into an oxazole-thiazole-oxadiazole framework .
  • Heterocyclic Systems: The target compound employs a 1,3,4-oxadiazole and nitrothiophene, contrasting with ’s pyridine and dimethylaminomethylphenyl groups, and ’s oxazole-thiazole-thiophene ensemble.
  • Functional Groups: The nitro group in the target compound introduces strong electron-withdrawing effects, absent in ’s dimethylamino group (electron-donating) and ’s thiophene (aromatic, π-conjugated).

Implications of Structural Variations

  • Solubility: ’s dimethylamino group may enhance aqueous solubility compared to the nitrothiophene in the target compound .
  • Electronic Properties : The nitro group in the target compound could increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes).
  • Bioavailability : ’s thiazole-thiophene system might improve membrane permeability due to lipophilic aromatic stacking .

Data Table: Comparative Analysis

Parameter Target Compound Compound Compound
Molecular Formula C₁₇H₁₃N₅O₅S (hypothetical) C₂₃H₂₅N₃O₃ C₂₂H₁₅N₅O₅S₂
Molecular Weight ~419.38 (calculated) 391.46 493.5
Key Heterocycles Benzodioxin, 1,3,4-oxadiazole, nitrothiophene Benzodioxin, pyridine Benzodioxin, oxazole, thiazole, 1,2,4-oxadiazole, thiophene
Functional Groups Nitro (-NO₂), carboxamide (-CONH-) Methoxy (-OCH₃), dimethylamino (-N(CH₃)₂) Methyl (-CH₃), oxazole, thiophene
Substituent Positions Benzodioxin-6-yl (oxadiazole), nitro (thiophene-5) Benzodioxin-5-yl (pyridine), dimethylaminomethylphenyl (pyridine) Benzodioxin-6-yl (oxazole), thiophen-2-yl (oxadiazole), methyl (thiazole)
Potential Bioactivity Electrophilic reactivity (nitro group), enzyme inhibition Basic solubility (dimethylamino), receptor binding (pyridine) Aromatic stacking (thiophene), kinase inhibition (thiazole-oxadiazole)

Research Findings and Implications

  • Electron-Withdrawing Effects: The nitro group in the target compound may enhance binding to enzymes with nucleophilic active sites (e.g., proteases), a feature absent in the dimethylamino-containing compound .
  • Metabolic Stability : The oxadiazole ring in the target compound is resistant to oxidative metabolism, similar to the thiazole-oxadiazole system in .
  • Synthetic Complexity : ’s multi-heterocyclic architecture (thiazole, oxazole, oxadiazole) suggests higher synthetic challenges compared to the target compound’s simpler oxadiazole-thiophene linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.